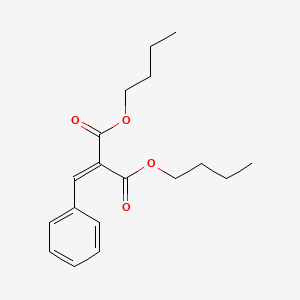
Dibutyl 2-benzylidenemalonate
Descripción general
Descripción
Dibutyl 2-benzylidenemalonate is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyl 2-benzylidenemalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyl 2-benzylidenemalonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phthalates like Dibutyl 2-benzylidenemalonate have wide industrial applications, including use as plasticizers in consumer products, medical devices, and personal care products (Hauser & Calafat, 2005).
In a study of benzamidomethaneboronic acid, derived from dibutyl iodomethaneboronate, it was found to be a strong inhibitor of alpha-chymotrypsin (Amiri et al., 1984).
The synthesis and crystal structure of related compounds, like dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate, have been studied, showcasing the chemical versatility of these compounds (Aliev et al., 2000).
Enhanced lithium-ion transport in PEO-based solid polymer electrolytes employing esters of benzene 1,2 dicarboxylic acids, like dibutyl phthalate, has been researched, highlighting their application in electrical conductivity enhancement (Michael et al., 1997).
Research on the effects of phthalate mixtures on mouse antral follicles has demonstrated how these compounds can impact biological systems, such as by decreasing antral follicle growth and hormone production (Zhou & Flaws, 2016).
Studies on substituted benzimidazoles, which inhibit gastric acid secretion by blocking (H+ + K+) ATPase, provide insights into potential therapeutic applications of related compounds (Fellenius et al., 1981).
The biological impact of phthalates, including dibutyl phthalate, has been examined, focusing on aspects like cytotoxicity, endocrine disruption, and effects on xenobiotic metabolism (Mankidy et al., 2013).
A study on dibutyl 2-(trifluoromethyl)cyclopropylboronate showcased its use as a useful (trifluoromethyl)cyclopropylating reagent in medicinal chemistry (Duncton et al., 2010).
Propiedades
IUPAC Name |
dibutyl 2-benzylidenepropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-3-5-12-21-17(19)16(18(20)22-13-6-4-2)14-15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMGRWRNPUWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl 2-benzylidenemalonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride](/img/structure/B8077022.png)

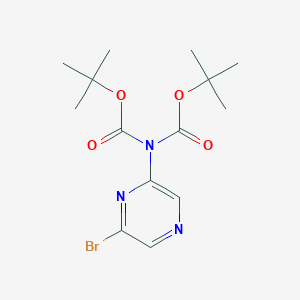
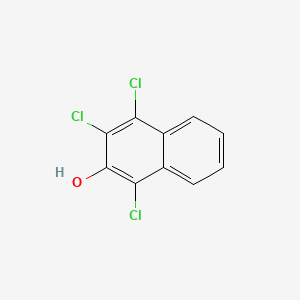
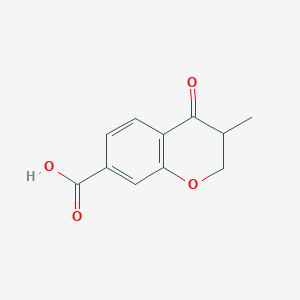
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one](/img/structure/B8077040.png)

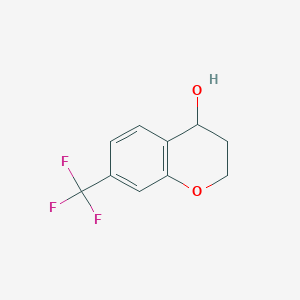
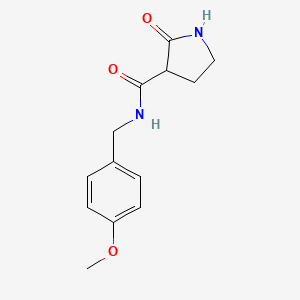
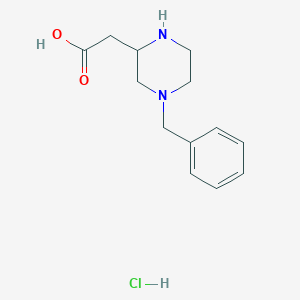
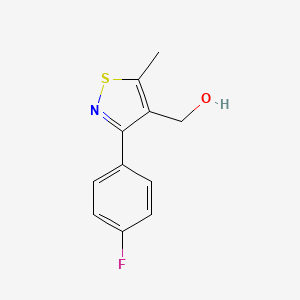
![4'-((8-oxo-2-propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-1(4H)-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8077097.png)